

An In-depth Technical Guide to Tautomerism in Substituted 8-Hydroxyquinolines

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Compound of Interest

Compound Name: 2,4-Dimethyl-8-hydroxyquinoline

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Abstract

8-Hydroxyquinoline (8-HQ) and its derivatives represent a cornerstone in medicinal chemistry and materials science, largely owing to their versatile chemical properties, including their profound ability to chelate metal ions.^{[1][2][3]} Central to the reactivity, bioavailability, and photophysical characteristics of this scaffold is the phenomenon of tautomerism. This guide provides an in-depth exploration of the tautomeric equilibria in substituted 8-hydroxyquinolines, offering a synthesis of theoretical principles, field-proven experimental insights, and practical methodologies. We will dissect the delicate balance between the enol, keto, and zwitterionic forms, the profound influence of substitution patterns and solvent effects, and the critical implications for drug design and molecular engineering.

The Core Equilibrium: Unveiling the Tautomeric Landscape of 8-Hydroxyquinoline

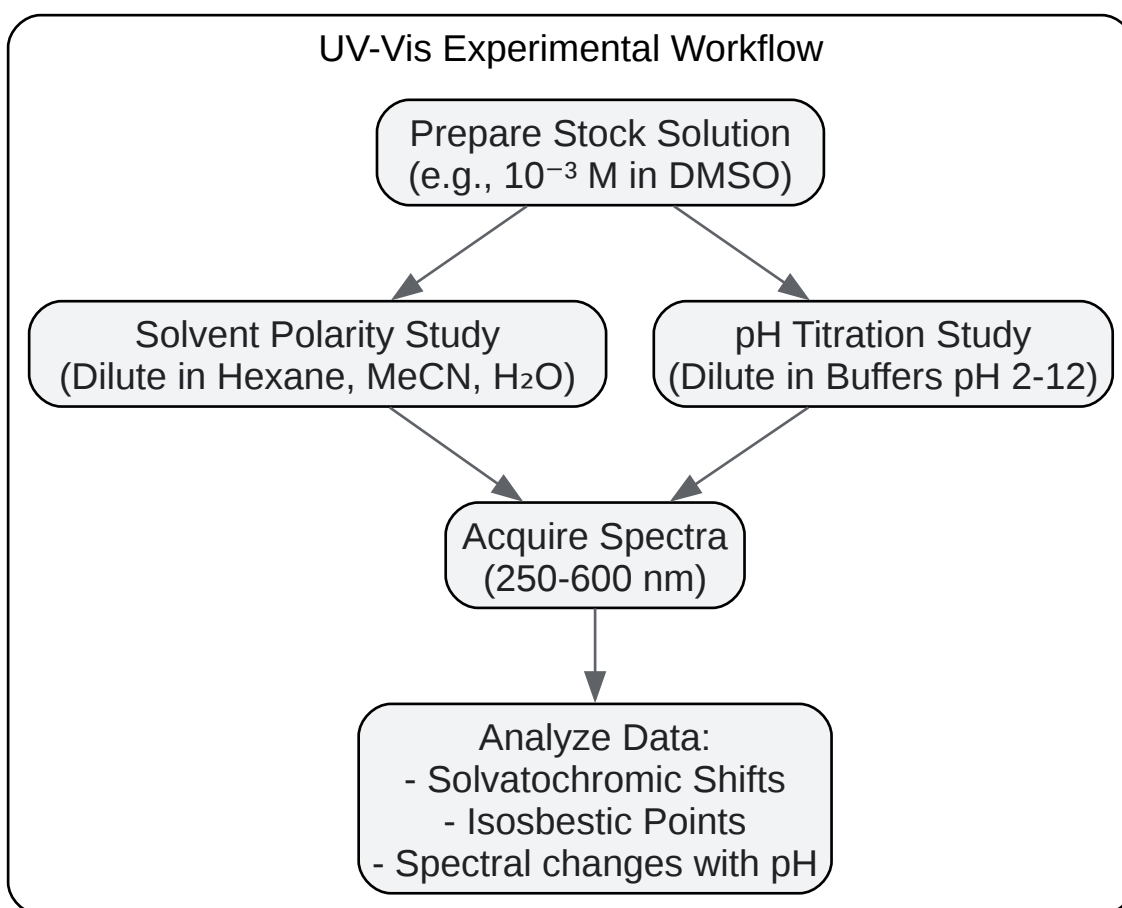
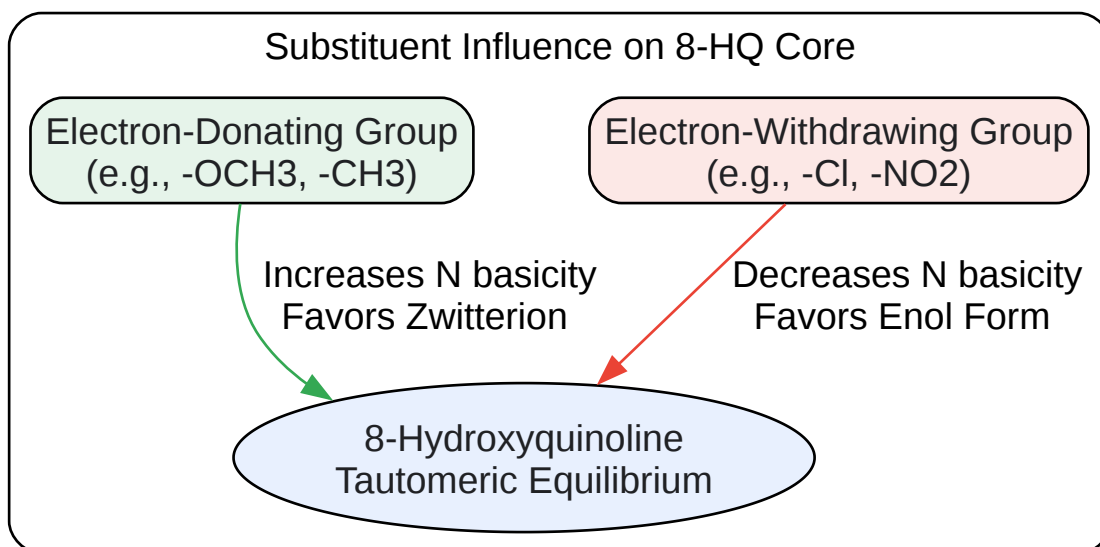
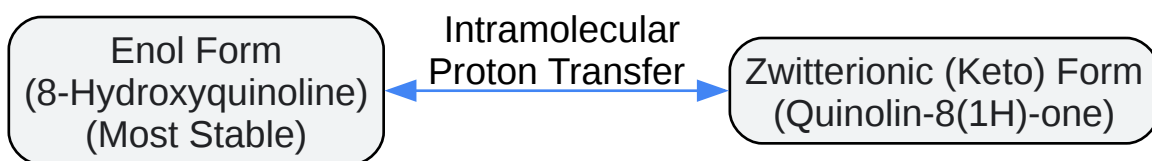
The fundamental structure of 8-hydroxyquinoline, featuring a hydroxyl group peri-positioned to a heterocyclic nitrogen atom, establishes a dynamic equilibrium between several tautomeric forms.^[1] Understanding this landscape is the first principle in predicting and manipulating the behavior of its derivatives.

The Primary Tautomers: Enol, Keto, and Zwitterionic Forms

8-Hydroxyquinoline primarily exists in an equilibrium involving the enol (phenolic) form and a zwitterionic (keto) form.^[1] In the ground state, the enol form, stabilized by a weak intramolecular hydrogen bond between the phenolic proton and the quinolinic nitrogen, is generally the most stable and predominant species.^[4]

- **Enol Form (8-hydroxyquinoline):** This is the classic representation, featuring a hydroxyl group (-OH) on the carbocyclic ring.
- **Zwitterionic/Keto Form (quinolin-8(1H)-one):** This tautomer arises from the intramolecular transfer of the phenolic proton to the pyridine nitrogen. This results in a negatively charged oxygen and a positively charged, protonated nitrogen.^[1]

Computational studies, often employing Density Functional Theory (DFT), consistently show that the enol form with the intramolecular hydrogen bond is the most stable conformer, with the keto tautomer being significantly higher in energy by at least 40 kJ/mol.^[4] Breaking the intramolecular hydrogen bond without proton transfer results in a less stable open enol conformer.^[4]



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